molecular formula C9H10N2O4 B4045741 2-methoxy-N-(2-nitrophenyl)acetamide

2-methoxy-N-(2-nitrophenyl)acetamide

Cat. No.: B4045741
M. Wt: 210.19 g/mol
InChI Key: TXHCJYDWXMEXGP-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-nitrophenyl)acetamide is a nitrated acetanilide derivative supplied For Research Use Only. This compound is of significant interest in the field of materials science, particularly in the development of organic semiconductors. Its molecular structure, featuring electron-donating and electron-withdrawing groups, is characteristic of "push-pull" organic molecules designed for enhanced intermolecular charge transfer and photoconductivity . Researchers are exploring the performance of similar nitrophenyl acetamides in solution-processable thin films for efficient light detection applications. Studies on compounds like N-(4-methoxy-2-nitrophenyl)acetamide have shown promising optoelectronic characteristics, including reasonable photosensitivity and photo-switching response, making them candidates for photodetector development . In crystallographic studies, analogs of this compound often show that the acetamide substituent can be twisted out of the phenyl ring plane, and the molecules can form chains in the crystal structure via N-H···O hydrogen bonds . This compound is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-N-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-15-6-9(12)10-7-4-2-3-5-8(7)11(13)14/h2-5H,6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHCJYDWXMEXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-nitrophenyl)acetamide typically involves the nitration of methoxy-substituted acetanilide. One common method includes the reaction of 2-methoxyaniline with acetic anhydride to form 2-methoxyacetanilide, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid . The reaction conditions are carefully controlled to ensure the selective nitration at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

    Reduction: Formation of 2-amino-N-(2-nitrophenyl)acetamide.

    Substitution: Formation of various substituted acetamides depending on the substituent introduced.

Scientific Research Applications

2-methoxy-N-(2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

The position of the nitro group on the phenyl ring significantly impacts physicochemical and biological properties:

Compound Nitro Position Molecular Formula Molecular Weight Key Findings Reference
2-Methoxy-N-(2-nitrophenyl)acetamide 2 C₉H₁₀N₂O₅* 225.18 Intermediate with unstudied bioactivity -
N-(2-Methoxy-4-nitrophenyl)acetamide 4 C₉H₁₀N₂O₄ 210.19 Lower polarity due to para-nitro group
N-(2-Methoxy-5-nitrophenyl)acetamide 5 C₉H₁₀N₂O₄ 210.19 Enhanced stability in acidic conditions

*Calculated based on structural analysis.

Key Insight : The ortho-nitro group in the target compound may increase steric hindrance, reducing solubility compared to para-substituted analogs .

Halogenated Analogs

Chlorine substitution alters electronic properties and reactivity:

Compound Substituents Molecular Weight Key Applications Reference
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Cl, -SO₂CH₃ 292.73 Precursor for sulfur heterocycles
2-Chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide Cl, -OCH₃, -CH₃ 248.11 Herbicide intermediate

Key Insight : Chlorine enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas the target compound’s methoxy group may favor resonance stabilization .

Bioactive Derivatives with Heterocycles

Compound (From ) Structure Bioactivity Reference
2-(4-((5-(1-(4-Isobutylphenyl)ethyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide Oxadiazole + triazole + nitroacetamide Anti-proliferative activity (HepG2)

Key Insight : Heterocycles like triazoles improve binding affinity to biological targets, a feature absent in the target compound but critical for anticancer activity .

Amino-Substituted Analogs

Amino groups modify electronic and solubility profiles:

Compound Substituents Molecular Weight Key Properties Reference
2-Amino-N-(2-nitrophenyl)acetamide -NH₂ 195.18 Higher basicity and solubility

Physicochemical and Reactivity Comparison

Solubility and Polarity

  • This compound : Moderate polarity due to nitro and methoxy groups; likely soluble in polar aprotic solvents (e.g., DMSO).
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Lower solubility in water due to sulfonyl and chloro groups .
  • 2-Amino-N-(2-nitrophenyl)acetamide: High water solubility from amino group .

Q & A

Q. What are the optimal synthetic routes for 2-methoxy-N-(2-nitrophenyl)acetamide?

The synthesis typically involves acetylation of 2-methoxy-2-nitroaniline derivatives using acetic anhydride under controlled conditions. Key steps include:

  • Reaction setup : Use of acetic acid as a solvent at 80–100°C for 4–6 hours.
  • Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Yield optimization : Catalysts like pyridine or DMAP can enhance reaction efficiency by reducing side-product formation .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR : 1H^1H and 13C^{13}C NMR identify methoxy (-OCH3_3), acetamide (-C=O-NH), and nitro (-NO2_2) groups. Chemical shifts for the aromatic protons typically appear at δ 7.5–8.5 ppm due to electron-withdrawing nitro groups .
  • X-ray crystallography : Reveals planar geometry around the amide bond and dihedral angles between aromatic rings (e.g., 45–60°), critical for understanding steric effects in reactivity .

Q. What analytical techniques are used to assess purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities.
  • Mass spectrometry (MS) : ESI-MS confirms molecular ion peaks at m/z 235 [M+H]+^+.
  • Thermogravimetric analysis (TGA) : Determines thermal stability, with decomposition observed >200°C .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound?

The nitro group (-NO2_2) at the ortho position:

  • Deactivates the aromatic ring , reducing electrophilic substitution.
  • Enhances hydrogen-bonding capacity via the acetamide NH, as shown in IR spectra (N-H stretch ~3300 cm1^{-1}).
    Comparative studies with para-nitro analogs show slower hydrolysis rates due to steric hindrance from the methoxy group .

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in enzyme inhibition assays (e.g., IC50_{50} variability) may arise from:

  • Solvent effects : DMSO concentrations >1% can denature proteins, altering results.
  • Redox interference : The nitro group may react with thiol-containing enzymes, requiring controlled reducing environments.
    Standardizing assay conditions (e.g., PBS buffer, 0.1% DMSO) and using orthogonal methods (e.g., SPR, ITC) improves reproducibility .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Docking studies : AutoDock Vina or Schrödinger Suite model binding to kinases (e.g., EGFR) with predicted ΔG ≈ -8.5 kcal/mol.
  • MD simulations : Reveal stable hydrogen bonds between the acetamide NH and catalytic lysine residues over 100 ns trajectories.
  • QSAR models : Highlight the nitro group’s role in enhancing binding affinity (pIC50_{50} ~6.2) .

Q. How does this compound compare to structurally similar analogs in drug discovery pipelines?

  • N-[2-(2-Nitrophenyl)ethyl]acetamide : Lacks the methoxy group, resulting in lower metabolic stability (t1/2_{1/2} = 2 h vs. 4 h in microsomes).
  • 2-Chloro-N-(2-nitrophenyl)acetamide : Higher cytotoxicity (CC50_{50} = 10 μM vs. 50 μM) due to electrophilic chlorine .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Byproduct formation : Nitro reduction during prolonged reactions requires inert atmospheres (N2_2/Ar).
  • Purification : Column chromatography is impractical; switch to fractional crystallization or continuous flow reactors for >90% recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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